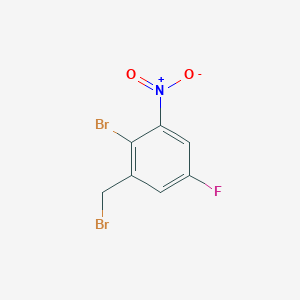

2-Bromo-5-fluoro-3-nitrobenzyl bromide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-5-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-4-1-5(10)2-6(7(4)9)11(12)13/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKTUCLNNJGCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Fluoro 3 Nitrobenzyl Bromide

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-Bromo-5-fluoro-3-nitrobenzyl bromide, the primary disconnection is the carbon-bromine bond of the benzylic bromide. This leads to the immediate precursor, 2-bromo-5-fluoro-3-nitrotoluene.

Further disconnection of the aromatic substituents from the toluene (B28343) backbone reveals two plausible synthetic pathways. The first involves the nitration of a bromofluorotoluene, and the second involves the bromination of a fluoronitrotoluene. The feasibility of each route depends on the directing effects of the substituents already present on the aromatic ring.

Plausible Retrosynthetic Pathways:

Route A: this compound <= (Benzylic Bromination) <= 2-Bromo-5-fluoro-3-nitrotoluene <= (Nitration) <= 2-Bromo-5-fluorotoluene (B1266450)

Route B: this compound <= (Benzylic Bromination) <= 2-Bromo-5-fluoro-3-nitrotoluene <= (Bromination) <= 4-Fluoro-2-nitrotoluene (B1294404)

Classical Approaches to Substituted Benzyl (B1604629) Bromide Synthesis

The final step in the proposed synthesis of this compound is the conversion of the corresponding toluene derivative. This transformation is a classic example of benzylic halogenation.

Free Radical Halogenation Strategies on Aromatic Precursors

Free radical bromination is a common method for introducing a bromine atom at the benzylic position of a toluene derivative. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. The reaction proceeds via a free radical chain mechanism.

For the synthesis of this compound, the precursor 2-bromo-5-fluoro-3-nitrotoluene would be subjected to these conditions. The presence of multiple electron-withdrawing groups on the aromatic ring can deactivate the benzylic position towards radical abstraction. However, benzylic bromination of deactivated toluenes has been successfully achieved, often requiring more forcing conditions such as higher temperatures.

Table 1: Reagents and Conditions for Free Radical Benzylic Bromination

| Reagent | Initiator | Solvent | Conditions |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide / AIBN | Carbon tetrachloride, Acetonitrile (B52724) | Reflux, UV irradiation |

| Bromine (Br₂) | Light | - | High Temperature |

Nucleophilic Displacement Routes for Benzylic Halides

While not a direct route to the target compound from a toluene precursor, nucleophilic displacement is a fundamental reaction of benzyl halides. The bromine atom of this compound can be readily displaced by a variety of nucleophiles. This reactivity is due to the formation of a relatively stable benzylic carbocation intermediate in SN1 reactions, or a facile backside attack in SN2 reactions. These reactions are crucial for the further functionalization of the target compound in subsequent synthetic steps.

Regioselective Functionalization Techniques for Multi-Substituted Aromatics

The key to a successful synthesis of this compound lies in the regioselective introduction of the bromo, fluoro, and nitro groups onto the toluene ring to form the precursor, 2-bromo-5-fluoro-3-nitrotoluene.

Directed Bromination of Fluoronitrotoluene Analogues

This approach considers 4-fluoro-2-nitrotoluene as the starting material. The directing effects of the existing substituents will determine the position of the incoming bromine atom. The nitro group is a strong deactivating group and a meta-director. The fluorine atom is a deactivating group but an ortho, para-director. In this case, the directing effects of both groups would favor bromination at the desired position, ortho to the fluorine and meta to the nitro group.

Strategic Nitration of Bromofluorotoluene Precursors

This strategy begins with 2-bromo-5-fluorotoluene. The directing effects of the bromine and fluorine atoms will control the regioselectivity of the nitration reaction. Both bromine and fluorine are ortho, para-directors. Therefore, nitration of 2-bromo-5-fluorotoluene is expected to yield a mixture of isomers. However, the position ortho to the bromine and meta to the fluorine is sterically hindered, which may favor the introduction of the nitro group at the desired 3-position. A documented procedure for the nitration of the isomeric 2-bromo-4-fluorotoluene (B74383) with potassium nitrate (B79036) in concentrated sulfuric acid at low temperatures provides the corresponding nitro derivative in a 54.3% yield, demonstrating the feasibility of this approach. chemicalbook.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Director |

| -NO₂ | Deactivating | Meta |

| -F | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

Fluorination Strategies for Bromonitrobenzyl Precursors

Introducing a fluorine atom into a highly substituted and deactivated benzene (B151609) ring, such as a bromonitrobenzyl precursor, presents a significant synthetic challenge. The choice of fluorination strategy depends heavily on the nature of the starting material.

One of the most classical and reliable methods for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction . This method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. For a relevant precursor, this would entail a synthetic sequence starting from an aniline (B41778) derivative, for example, 2-bromo-3-nitro-5-aminotoluene. The synthesis would proceed via the following steps:

Diazotization: The amino group of the precursor is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like tetrafluoroboric acid) at low temperatures (0-5 °C).

Fluorination: The resulting diazonium tetrafluoroborate salt is then heated, often without a solvent, to induce decomposition, releasing nitrogen gas and yielding the desired fluoroarene.

Modern variations of the Sandmeyer reaction offer alternatives to the classical Balz-Schiemann reaction for fluoro-deamination. Recent developments have shown that copper(I)-mediated fluoro-deamination can be effective for a range of aromatic systems, providing a direct conversion of anilines to fluoroarenes. This approach could potentially be applied to a suitable amino-substituted precursor.

Another major strategy is electrophilic fluorination . This "F+" approach utilizes reagents that deliver an electrophilic fluorine species to a nucleophilic aromatic ring. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. This method is most effective on electron-rich aromatic systems. For a bromonitrobenzyl precursor, which is strongly deactivated by the nitro and bromo substituents, direct electrophilic fluorination would be extremely challenging and likely result in low yields or require harsh reaction conditions. However, if the precursor contains a strongly activating group that can be later converted to a nitro or bromo group, electrophilic fluorination could be a viable option earlier in the synthetic sequence. For instance, deprotonation of benzylic positions adjacent to electron-withdrawing groups can generate benzylic anions that subsequently attack an electrophilic fluorine source like Selectfluor.

| Fluorination Strategy | Precursor Type | Key Reagents | General Conditions |

| Balz-Schiemann Reaction | Aromatic Amine | NaNO₂, HBF₄ | Diazotization at 0-5°C, followed by thermal decomposition. |

| Sandmeyer-Type Fluorination | Aromatic Amine | NaNO₂, HF; Cu(I) salts | Diazotization followed by reaction with a fluoride (B91410) source, often copper-mediated. |

| Electrophilic Fluorination | Activated Arene/Carbanion | NFSI, Selectfluor® | Typically performed on electron-rich arenes or pre-formed carbanions. |

Modern Catalytic Approaches in the Synthesis of Substituted Benzyl Systems

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These approaches are highly relevant for constructing the complex core of this compound.

Transition-metal catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Catalysts based on palladium, nickel, copper, and iron are instrumental in building complex aromatic systems. acs.orgrsc.org

Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura (using boronic acids) and Negishi (using organozinc reagents) couplings are powerful tools for creating the substituted benzene ring of a precursor. acs.org For instance, a suitably functionalized aryl halide could be coupled with a methyl-containing coupling partner to construct the toluene backbone before subsequent nitration, bromination, or fluorination steps.

C-H Functionalization: More recent advancements focus on the direct functionalization of C-H bonds, which offers a more atom-economical approach by avoiding the pre-functionalization of substrates. Transition-metal catalysts can mediate the direct introduction of functional groups onto the aromatic ring or at the benzylic position. For example, palladium-catalyzed C-H activation could be envisioned for introducing the bromo or nitro groups onto a pre-existing fluorotoluene scaffold, although controlling regioselectivity in a polysubstituted system would be a primary challenge.

A comparative overview of relevant catalytic systems is presented below:

| Catalyst Type | Reaction Class | Application in Benzyl System Synthesis |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Negishi) | Construction of the substituted toluene backbone. |

| Copper (Cu) | C-H Functionalization, Sandmeyer-type reactions | Introduction of functional groups; fluorination of diazonium salts. rsc.org |

| Iron (Fe), Cobalt (Co), Nickel (Ni) | Cross-Coupling, C-H Alkylation | Greener alternatives to precious metals for C-C bond formation. acs.orgresearchgate.net |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthesis, offering an alternative to metal-based catalysts. For benzylic derivatization, organocatalytic approaches often focus on activating the benzylic C-H bond.

Visible-light-driven organocatalysis represents a frontier in this area. rsc.orgthieme-connect.com In this approach, an organic photocatalyst, upon absorbing light, can initiate a radical process or an electron transfer event. This can be used to activate a benzylic C-H bond for subsequent functionalization. For instance, a photocatalyst could abstract a hydrogen atom from the methyl group of a 2-bromo-5-fluoro-3-nitrotoluene precursor, generating a benzyl radical. This radical could then be trapped by a suitable reagent to introduce a different functional group, which might then be converted to the final benzyl bromide. These methods often proceed at room temperature and offer high selectivity, avoiding the high temperatures or aggressive reagents sometimes required in traditional radical reactions. rsc.orgthieme-connect.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is crucial for minimizing environmental impact. This involves using safer solvents, reducing energy consumption, and improving atom economy.

The final step in the proposed synthesis of this compound is a benzylic bromination, a reaction traditionally performed using N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl₄). wikipedia.org CCl₄ is now banned for most uses due to its toxicity and ozone-depleting properties. Green chemistry seeks to replace such hazardous solvents.

Solvent-Free Reactions: Research has shown that the Wohl-Ziegler bromination can be carried out under solvent-free conditions. thieme-connect.comresearchgate.net The reaction can be initiated by thermal means or by visible light, mixing the solid NBS directly with the liquid toluene substrate. researchgate.net This approach dramatically reduces solvent waste. For electron-deficient substrates, like a nitrated toluene derivative, solvent-free benzylic bromination can proceed effectively. thieme-connect.com

Alternative Solvents: When a solvent is necessary, greener alternatives are sought. Acetonitrile has been shown to be an effective replacement for CCl₄ in light-induced benzylic brominations. acs.orgresearchgate.net Ionic liquids have also been explored, although for electron-rich aromatics, they can sometimes promote undesired ionic bromination of the aromatic ring instead of the desired radical benzylic bromination. thieme-connect.com Continuous flow systems using safer solvents or even biphasic aqueous systems are also being developed to improve the safety and environmental profile of these reactions. rsc.orgresearchgate.net

Alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, reduce reaction times, and often lead to cleaner reactions with higher yields.

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reactions. sciencedoze.com This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and other complex molecules, often under solvent-free conditions. rsc.orgbeilstein-journals.org Reports have indicated that microwave-initiated Wohl-Ziegler brominations under solvent-free conditions are feasible, offering a significant reduction in reaction time compared to conventional heating. researchgate.net

Ultrasonic-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reactivity through acoustic cavitation. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, leading to the formation of radicals and increased mass transfer. nih.gov Ultrasound has been shown to promote various organic reactions, including alkylations and condensations. nih.govresearchgate.net Its application to radical benzylic bromination could potentially allow for lower reaction temperatures and shorter reaction times, contributing to a more energy-efficient and greener synthetic process. researchgate.net

| Green Chemistry Approach | Application to Benzylic Bromination | Potential Advantages |

| Solvent-Free Reaction | Mixing substrate directly with NBS and initiator. thieme-connect.comresearchgate.net | Eliminates solvent waste; simplifies workup. |

| Reduced-Solvent Systems | Use of safer solvents like acetonitrile or continuous flow processing. researchgate.netrsc.org | Reduces toxicity and environmental impact. |

| Microwave-Assisted Synthesis | Rapid heating of the substrate/NBS mixture. researchgate.net | Drastically reduced reaction times; potential for higher yields. |

| Ultrasonic Promotion | Sonication of the reaction mixture. researchgate.net | Enhanced reaction rates; operation at lower bulk temperatures. |

Application of Environmentally Benign Catalysts

Traditional methods for benzylic bromination, such as the Wohl-Ziegler reaction, often rely on N-bromosuccinimide (NBS) in conjunction with radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, and chlorinated solvents like carbon tetrachloride (CCl₄). gla.ac.ukmasterorganicchemistry.com These initiators can be hazardous, and the solvents are environmentally detrimental. acs.org Consequently, research has shifted towards greener catalytic systems that mitigate these issues.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool for initiating radical reactions. rsc.org This method avoids the need for potentially explosive thermal initiators and often allows reactions to proceed under mild conditions. rsc.org Organic dyes, such as Eosin Y, can serve as photoredox catalysts to facilitate the bromination of benzylic C-H bonds. mdpi.com The process typically involves the photocatalyst absorbing visible light and initiating a radical chain reaction with a bromine source. rsc.orgmdpi.com Continuous-flow microreactors, when combined with LED light sources, offer enhanced safety, scalability, and precise control over reaction parameters, while also avoiding the use of hazardous solvents. acs.orgresearchgate.net

Oxidative Bromination Systems: Catalytic systems that generate the active brominating species in situ from more benign sources are highly desirable. One prominent example is the combination of a bromide salt (e.g., sodium bromide) or hydrogen bromide (HBr) with a green oxidant like hydrogen peroxide (H₂O₂). researchgate.net This system generates molecular bromine in situ, and its primary byproduct is water, making it an environmentally friendly alternative. researchgate.net Visible light can be used to promote this oxidative bromination, leading to high yields of benzyl bromides. researchgate.net Another advanced approach involves the in-situ generation of bromine via the comproportionation of HBr (a byproduct of the bromination) with bromic acid (HBrO₃), which can be activated by visible light. google.com This method effectively recycles the bromide, leading to very high bromine atom utilization. google.com

Metal-Based Catalysis: Certain metal catalysts have been shown to effectively promote benzylic bromination under mild conditions. For instance, iron(II) bromide has been used as a catalyst for the chemo- and site-selective bromination of benzylic C-H bonds using NBS, avoiding the need for external radical initiators or light. sdu.edu.cn Similarly, Lewis acids like zirconium(IV) chloride have been found to catalyze benzylic bromination efficiently using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, proceeding via a radical pathway that can be accelerated by light. nih.gov These catalytic methods can offer improved selectivity and reduce the formation of byproducts, such as di-brominated compounds. nih.govscientificupdate.com

The table below summarizes and compares different catalytic approaches for benzylic bromination applicable to the synthesis of this compound.

| Catalyst System | Bromine Source | Initiator/Energy Source | Key Advantages |

| Traditional | N-Bromosuccinimide (NBS) | AIBN / Benzoyl Peroxide (Heat) | Well-established method |

| Photocatalysis | N-Bromosuccinimide (NBS) / CBr₄ | Visible Light (e.g., Eosin Y) | Mild conditions, avoids hazardous initiators, high selectivity rsc.orgmdpi.com |

| Oxidative Bromination | HBr / NaBr | H₂O₂ (Oxidant) + Light | Green oxidant, water as byproduct, high bromine atom yield researchgate.net |

| Metal Catalysis | N-Bromosuccinimide (NBS) | Iron(II) Bromide | No light or external initiator needed, mild conditions, high selectivity sdu.edu.cn |

| Lewis Acid Catalysis | DBDMH | Zirconium(IV) Chloride + Light | High efficiency, proceeds at room temperature, radical pathway nih.gov |

Atom Economy Considerations in Synthetic Route Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov A high atom economy signifies a more sustainable process with minimal waste generation.

Analysis using N-Bromosuccinimide (NBS): The most common laboratory method for this transformation uses NBS. The reaction produces the desired product alongside a stoichiometric amount of succinimide (B58015) as a byproduct.

Reaction: C₇H₅BrFNO₂ + C₄H₄BrNO₂ → C₇H₄Br₂FNO₂ + C₄H₅NO₂

The atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 2-Bromo-5-fluoro-3-nitrotoluene | C₇H₅BrFNO₂ | 249.02 | Reactant |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reactant |

| This compound | C₇H₄Br₂FNO₂ | 327.91 | Desired Product |

| Succinimide | C₄H₅NO₂ | 99.07 | Byproduct |

Calculation: Atom Economy = [327.91 / (249.02 + 177.98)] x 100 = 76.8%

This calculation shows that while the yield of the reaction may be high, over 23% of the mass of the reactants is converted into the succinimide byproduct, which is considered waste.

Analysis using an Oxidative Bromination System (HBr/H₂O₂): A greener alternative involves the use of hydrogen bromide and hydrogen peroxide. researchgate.net This system has a significantly better atom economy as the only byproduct is water.

Reaction: C₇H₅BrFNO₂ + HBr + H₂O₂ → C₇H₄Br₂FNO₂ + 2H₂O

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 2-Bromo-5-fluoro-3-nitrotoluene | C₇H₅BrFNO₂ | 249.02 | Reactant |

| Hydrogen Bromide | HBr | 80.91 | Reactant |

| Hydrogen Peroxide | H₂O₂ | 34.01 | Reactant |

| This compound | C₇H₄Br₂FNO₂ | 327.91 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation: Atom Economy = [327.91 / (249.02 + 80.91 + 34.01)] x 100 = 89.1%

The comparison clearly demonstrates that the HBr/H₂O₂ system is superior in terms of atom economy, generating significantly less waste. Designing synthetic routes with such high atom economy reactions is crucial for developing more sustainable and cost-effective manufacturing processes in the chemical industry. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Bromo 5 Fluoro 3 Nitrobenzyl Bromide

Reactivity at the Benzylic Bromine Center

The most reactive site on the 2-Bromo-5-fluoro-3-nitrobenzyl bromide molecule is the carbon atom bonded to the benzylic bromine. This position is susceptible to a variety of reactions, including nucleophilic substitution, radical reactions, and elimination.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Benzylic halides are known to readily undergo nucleophilic substitution reactions. The mechanism of this substitution, whether unimolecular (SN1) or bimolecular (SN2), depends on the structure of the halide, the nature of the nucleophile, the solvent, and the reaction conditions. youtube.comnih.gov

For this compound, which is a primary benzylic halide, the SN2 pathway is generally favored. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral. khanacademy.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

While primary benzylic halides can sometimes undergo SN1 reactions due to the resonance stabilization of the resulting benzylic carbocation, the presence of the strongly electron-withdrawing nitro group on the aromatic ring destabilizes the positive charge of the carbocation intermediate. pearson.comyoutube.com This destabilization makes the formation of the carbocation energetically unfavorable, thus strongly favoring the SN2 pathway over the SN1 pathway. youtube.com

A wide array of nucleophiles can be used to displace the benzylic bromide, leading to a diverse range of derivatives.

| Nucleophile | Reagent Example | Product Class | Product Structure |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol | (2-Bromo-5-fluoro-3-nitrophenyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH3) | Benzyl (B1604629) Ether | 1-(Bromomethyl)-5-bromo-2-fluoro-4-(methoxymethyl)benzene |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile | 2-(2-Bromo-5-fluoro-3-nitrophenyl)acetonitrile |

| Azide | Sodium Azide (NaN3) | Benzyl Azide | 1-(Azidomethyl)-2-bromo-5-fluoro-3-nitrobenzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether | (2-Bromo-5-fluoro-3-nitrobenzyl)(phenyl)sulfane |

| Amine | Ammonia (NH3) | Benzylamine | (2-Bromo-5-fluoro-3-nitrophenyl)methanamine |

Radical Reactions at the Benzylic Position

The benzylic C-H bonds of toluene (B28343) derivatives are weaker than other alkyl C-H bonds, making them susceptible to free-radical halogenation. masterorganicchemistry.com The title compound, this compound, is typically synthesized via the radical bromination of 2-bromo-5-fluoro-3-nitrotoluene using N-Bromosuccinimide (NBS) in the presence of a radical initiator like UV light or benzoyl peroxide. youtube.comyoutube.com This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with a bromine source. masterorganicchemistry.com

Furthermore, benzyl halides with electron-withdrawing groups, such as a nitro group, can undergo reactions through anion-radical mechanisms. For instance, 4-nitrobenzyl bromide has been shown to react with soft bases to yield 1,2-bis(4-nitrophenyl)ethane, a product of a radical coupling mechanism. researchgate.net By analogy, this compound is expected to undergo a similar dimerization reaction under comparable conditions, forming 1,2-bis(2-bromo-5-fluoro-3-nitrophenyl)ethane.

Elimination Reactions to Form Styrenic Derivatives

Elimination reactions (E1 and E2) compete with nucleophilic substitution reactions. The E2 mechanism, which involves the removal of a proton from a carbon adjacent to the leaving group by a base, is a potential pathway for benzyl halides. msu.edu For primary halides like this compound, SN2 reactions are generally kinetically favored over E2 reactions. libretexts.org

However, elimination can be promoted by using a strong, sterically hindered base. msu.edumasterorganicchemistry.com Such bases, like potassium tert-butoxide, are poor nucleophiles due to their bulk, which disfavors the backside attack required for SN2, but are effective at abstracting a proton, facilitating the E2 pathway. This would lead to the formation of 2-bromo-5-fluoro-3-nitrostyrene.

| Factor | Condition | Rationale |

|---|---|---|

| Base Strength | Strong Base | A high concentration of a strong base is required for the bimolecular E2 mechanism. |

| Steric Hindrance | Bulky Base (e.g., Potassium tert-butoxide) | Steric bulk hinders nucleophilic attack (SN2) and favors proton abstraction (E2). |

| Temperature | High Temperature | Higher temperatures generally favor elimination over substitution. |

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be the site of chemical transformations.

Selective Reduction to Amine Derivatives

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com A key challenge in the reduction of this compound is achieving chemoselectivity, meaning the nitro group is reduced without affecting the benzylic bromide, the aromatic bromine, or the fluorine atom.

Several methods are available for the selective reduction of nitroarenes in the presence of halogens. organic-chemistry.org Catalytic hydrogenation with catalysts like platinum or palladium can be effective, but carries the risk of hydrodehalogenation (removal of the bromine atoms). Milder, chemoselective methods are therefore preferred. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl), are commonly used for this purpose as they are known to tolerate halogen substituents. Another approach is the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, which can be tailored for selectivity. jsynthchem.com

| Reagent System | Typical Conditions | Advantages | Potential Side Reactions |

|---|---|---|---|

| SnCl2 · 2H2O / HCl | Ethanol, Reflux | High chemoselectivity for nitro group, tolerates halogens and esters. | Requires stoichiometric amounts of tin salts, workup can be cumbersome. |

| Fe / HCl or NH4Cl | Aqueous Ethanol, Reflux | Inexpensive, effective, and generally chemoselective. | Can be heterogeneous, requiring vigorous stirring. |

| NaBH4 / NiCl2 or CoCl2 | Methanol, Room Temp. | Mild conditions, good yields. | Selectivity can be sensitive to catalyst and substrate. |

| Catalytic Transfer Hydrogenation (e.g., HCOOH/Pd-C) | Various Solvents | Avoids use of high-pressure H2 gas. | Risk of hydrodehalogenation of the benzylic or aromatic bromide. |

The resulting product would be (3-amino-2-bromo-5-fluorophenyl)methyl bromide, a valuable bifunctional molecule for further synthesis.

Other Nitro Group Derivatizations

Besides complete reduction to an amine, the nitro group can undergo other transformations. Partial reduction can lead to intermediate oxidation states such as nitroso or hydroxylamino compounds. For example, specific reducing agents or electrochemical methods can selectively reduce the nitro group to a hydroxylamino group. nih.gov

The nitro group is also a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. lookchem.comacs.org Due to its strong electron-withdrawing nature, it can activate ortho and para positions to nucleophilic attack. In this compound, the aromatic bromine atom is in an ortho position to the nitro group. This makes it susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines) under SNAr conditions, a reaction that would be difficult without the activating effect of the nitro group. beilstein-journals.org Direct nucleophilic displacement of the nitro group itself is also possible but generally requires harsh conditions and a strongly activated substrate. lookchem.comacs.org

Aromatic Ring Reactivity and Transformations of this compound

The aromatic core of this compound is a highly substituted nitrobenzene (B124822) moiety, featuring two halogen atoms (bromine and fluorine) and a strongly electron-withdrawing nitro group. This substitution pattern significantly influences the reactivity of the aromatic ring, opening avenues for various transformations while also imposing certain constraints due to electronic and steric effects.

Electrophilic Aromatic Substitution Reactions on the Halogenated Nitrobenzene Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com In a typical EAS mechanism, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring, leading to the formation of a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edu This intermediate then loses a proton to restore the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. msu.edulumenlearning.com

The reactivity of the benzene ring towards electrophiles is heavily dictated by the nature of the substituents it carries. The halogenated nitrobenzene moiety of this compound contains three substituents: a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F).

Directing Effects: The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature (both by induction and resonance). The halogen atoms are also deactivating (due to their inductive electron withdrawal) but are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation. msu.edu

In the case of this compound, the positions on the ring are influenced as follows:

The nitro group at C3 directs incoming electrophiles to the C5 position (which is already occupied by fluorine) and the C1 position (occupied by the bromomethyl group).

The bromine at C2 directs to the C4 and C6 positions.

The fluorine at C5 directs to the C4 and C6 positions.

Considering these combined effects, any potential electrophilic attack is strongly directed towards the C4 and C6 positions. However, the ring is significantly deactivated by the cumulative electron-withdrawing effects of the three substituents, making EAS reactions challenging. Such reactions would likely require harsh conditions, such as high temperatures and the use of strong acid catalysts to generate a potent electrophile. youtube.commsu.edu For example, nitration would require a mixture of concentrated nitric and sulfuric acids, while bromination would necessitate Br₂ with a strong Lewis acid catalyst like FeBr₃. masterorganicchemistry.comyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-5-fluoro-3,4-dinitrobenzyl bromide and/or 2-Bromo-5-fluoro-3,6-dinitrobenzyl bromide |

| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-5-fluoro-3-nitrobenzyl bromide and/or 2,6-Dibromo-5-fluoro-3-nitrobenzyl bromide |

Nucleophilic Aromatic Substitution Reactions Involving Fluorine and Ring Bromine

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those bearing strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. stackexchange.com In the second step, the leaving group departs, restoring the aromaticity of the ring. stackexchange.com

The presence of the nitro group at the C3 position strongly activates the ring of this compound for SNAr. The nitro group can effectively stabilize the negative charge of the Meisenheimer complex, especially when the attack occurs at the ortho or para positions.

The bromine atom is at a position ortho to the nitro group.

The fluorine atom is at a position para to the nitro group.

Both halogens are therefore activated towards nucleophilic substitution. A critical factor in SNAr is the electronegativity of the halogen, which influences the rate of the first, rate-determining step (formation of the Meisenheimer complex). stackexchange.com Fluorine's high electronegativity makes the attached carbon more electrophilic and strongly stabilizes the intermediate negative charge through its powerful inductive effect. stackexchange.com Consequently, in activated systems, aryl fluorides are often more reactive towards nucleophiles than other aryl halides. stackexchange.com

Therefore, it is predicted that the fluorine atom at C5 would be more susceptible to substitution by nucleophiles (such as alkoxides, amines, or thiolates) than the bromine atom at C2. beilstein-journals.org

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Position Relative to -NO₂ | Predicted Reactivity | Example Product with NaOCH₃ |

|---|---|---|---|---|

| C5 | Fluorine | para | Higher | 2-Bromo-5-methoxy-3-nitrobenzyl bromide |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) of Aromatic Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the 2010 Nobel Prize in Chemistry being awarded for this work. nobelprize.org These reactions typically involve an aryl or vinyl halide as an electrophilic partner. nobelprize.orgmdpi.com The aromatic bromine atom in this compound serves as a reactive handle for such transformations. The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. nih.govtcichemicals.com The aryl bromide at the C2 position can be expected to readily participate in Suzuki coupling with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The C-Br bond of the molecule can be coupled with alkenes like acrylates or styrenes, catalyzed by a palladium complex and in the presence of a base. nih.govmdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net The aryl bromide of the title compound can be coupled with various terminal alkynes to introduce an alkynyl moiety onto the aromatic ring. soton.ac.uknih.gov

While the aryl bromide is the primary site for these reactions, the benzylic bromide could also potentially undergo cross-coupling, particularly in Suzuki reactions, although this often requires specific ligand and catalyst systems. nih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Biaryl derivative |

| Heck | CH₂=CH-R | Pd(OAc)₂ / PPh₃ / Et₃N | Substituted alkene |

Halogen Dance Rearrangements in Brominated Aromatic Systems

The halogen dance is a base-catalyzed migration of a halogen atom across an aromatic or heteroaromatic ring. wikipedia.orgwhiterose.ac.uk This rearrangement is driven by thermodynamics, proceeding towards the formation of a more stable organometallic intermediate (typically an aryllithium). wikipedia.org The mechanism generally involves deprotonation by a strong base (like lithium diisopropylamide, LDA) to form an aryl anion, followed by a series of halogen-metal exchange steps that allow the halogen to "dance" to a different position on the ring. wikipedia.orgresearchgate.net

For this compound, a halogen dance rearrangement involving the bromine atom is theoretically possible under strongly basic conditions. The presence of the electron-withdrawing nitro and fluoro groups would influence the acidity of the ring protons, directing the initial deprotonation. The most acidic proton is likely at C4, being ortho to both the nitro group and the fluorine atom. Deprotonation at this site would lead to a stabilized aryl anion. From this intermediate, a halogen dance could potentially lead to the migration of the bromine atom from C2 to another position, although the energetic landscape for such a rearrangement would be complex. This reaction is a powerful method for functionalizing positions that are otherwise difficult to access. wikipedia.org

Multi-Functional Group Reactivity and Chemoselectivity

The presence of three distinct reactive sites—the benzylic bromide, the aromatic bromide, and the aromatic fluoride (B91410)—makes this compound a versatile substrate for studying chemoselective transformations. By carefully selecting reagents and reaction conditions, it is possible to target one functional group while leaving the others intact.

Orthogonal Reactivity Studies for Selective Transformations

Orthogonal reactivity refers to the ability to address one functional group in a molecule without affecting others. The distinct chemical nature of the three key sites in this compound allows for a high degree of chemoselectivity.

Benzylic Bromide (C-Br Bond): This is the most reactive site for standard nucleophilic substitution (SN2) reactions. It will react readily with a wide range of soft nucleophiles (e.g., amines, thiolates, cyanides) under mild conditions (often at room temperature), leaving the aryl halides untouched. nii.ac.jpnih.gov It is significantly more reactive than the aryl halides in non-catalyzed nucleophilic substitutions.

Aromatic Bromide (Ar-Br Bond): This site is the primary target for palladium-catalyzed cross-coupling reactions. researchgate.net Conditions for Suzuki, Heck, or Sonogashira couplings are typically orthogonal to the benzylic bromide (which might undergo some side reactions but is generally less reactive under these specific catalytic cycles) and the less reactive aryl fluoride.

Aromatic Fluoride (Ar-F Bond): Activated by the para-nitro group, this is the most likely site for nucleophilic aromatic substitution (SNAr). This reaction requires strong nucleophiles and often elevated temperatures, conditions under which the benzylic bromide would have already reacted and which are distinct from those used for palladium catalysis.

This orthogonality allows for sequential functionalization of the molecule. For instance, one could first perform a Suzuki coupling at the Ar-Br position, then carry out an SN2 reaction at the benzylic bromide with a different nucleophile, and finally, substitute the Ar-F group via an SNAr reaction.

Table 4: Chemoselective Transformations of this compound

| Target Site | Reaction Type | Reagents and Conditions | Expected Major Product |

|---|---|---|---|

| Benzylic Bromide | Sₙ2 Substitution | KCN, Acetone, RT | 2-(2-Bromo-5-fluoro-3-nitrophenyl)acetonitrile |

| Aromatic Bromide | Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | 5-Fluoro-3-nitro-2-phenylbenzyl bromide |

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The structure of this compound features several reactive centers that can be targeted in a sequential manner to build molecular complexity. The primary reactive sites are the highly electrophilic benzylic carbon, the aromatic carbon bearing the bromine atom, and the nitro group, which can be chemically transformed into other functionalities.

Potential Tandem Reactions:

A plausible tandem reaction sequence could involve an initial nucleophilic substitution at the benzylic bromide position, followed by a palladium-catalyzed cross-coupling reaction at the aromatic bromide site.

Step 1: Nucleophilic Substitution at the Benzylic Position. The benzylic bromide is highly susceptible to nucleophilic attack. A wide range of nucleophiles, such as amines, alcohols, thiols, or carbanions, can displace the bromide ion. This initial reaction would introduce a new substituent at the benzylic position.

Step 2: Cross-Coupling at the Aromatic Bromide Position. The product from the first step, now possessing a new functional group at the benzylic position, can undergo a subsequent cross-coupling reaction. For instance, a Suzuki coupling with a boronic acid, a Heck coupling with an alkene, or a Sonogashira coupling with a terminal alkyne could be employed to form a new carbon-carbon bond at the aromatic ring.

An illustrative example of such a tandem sequence is presented in the data table below.

| Step | Reaction Type | Reactants | Catalyst/Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | This compound, Piperidine | K₂CO₃, Acetonitrile (B52724) | 1-((2-Bromo-5-fluoro-3-nitrophenyl)methyl)piperidine |

| 2 | Suzuki Coupling | Intermediate from Step 1, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 1-((5'-Fluoro-3'-nitro-[1,1'-biphenyl]-2-yl)methyl)piperidine |

Potential Cascade Reactions:

A cascade reaction could be initiated by the reduction of the nitro group, leading to an intramolecular cyclization. The transformation of the nitro group into an amino group introduces a nucleophilic center that can react with the electrophilic benzylic bromide.

Initiating Step: Reduction of the Nitro Group. The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This creates a nucleophilic aniline (B41778) derivative in situ.

Cascade Step: Intramolecular Cyclization. The newly formed amino group, being positioned ortho to the benzyl bromide moiety, can readily undergo an intramolecular nucleophilic substitution to form a six-membered heterocyclic ring. This type of reaction is a powerful tool for the synthesis of dihydro-isoquinoline or isoindoline-like structures, which are common motifs in biologically active compounds.

The following data table outlines a hypothetical cascade reaction initiated by nitro group reduction.

| Step | Reaction Type | Reactant | Reagents | Plausible Product |

|---|---|---|---|---|

| 1 | Nitro Reduction | This compound | SnCl₂·2H₂O, Ethanol | 7-Bromo-4-fluoro-2,3-dihydro-1H-isoindole |

| 2 | Intramolecular Cyclization |

The exploration of such tandem and cascade reactions with this compound holds significant potential for the rapid and efficient synthesis of novel and complex organic molecules. Experimental validation of these proposed reaction pathways would be a valuable contribution to the field of synthetic organic chemistry.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Fluoro 3 Nitrobenzyl Bromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H, ¹³C, and ¹⁹F NMR spectral data, including chemical shifts and coupling constants for 2-Bromo-5-fluoro-3-nitrobenzyl bromide, are not available in published literature or spectral databases.

¹H NMR and ¹³C NMR for Core Structure Elucidation

Specific chemical shift (δ) values, multiplicities, and coupling constants (J) for the protons and carbons of the benzyl (B1604629) bromide core structure are not documented.

¹⁹F NMR for Fluorine Environment Analysis

The chemical shift and coupling information for the fluorine atom on the aromatic ring, which would provide insight into its electronic environment, has not been reported.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Correlational data from 2D NMR experiments, which would unequivocally establish the connectivity of atoms within the molecule, are not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimentally recorded Infrared (IR) and Raman spectra for this compound, which would identify characteristic vibrational modes of its functional groups (C-Br, C-F, NO₂, aromatic ring, CH₂Br), have not been found in the public domain.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula is known to be C₇H₄Br₂FNO₂, high-resolution mass spectrometry data confirming the exact mass and detailing the fragmentation pattern of the molecule upon ionization is not publicly available.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its solid-state molecular structure, bond lengths, bond angles, and intermolecular interactions is not available.

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC, TLC)

The purity assessment and isolation of this compound are critical steps to ensure the quality and reliability of the compound for any subsequent applications. Chromatographic techniques are paramount in achieving high purity by separating the target compound from starting materials, by-products, and other impurities. The selection of a specific chromatographic method depends on the scale of the separation, the physicochemical properties of the compound, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of substituted aromatic compounds. For this compound, a reversed-phase HPLC method is generally suitable. This involves a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, and a polar mobile phase. A gradient elution, starting with a higher proportion of a weak solvent like water and gradually increasing the concentration of a stronger organic solvent such as acetonitrile (B52724) or methanol, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV-Vis detector, where the wavelength is selected based on the chromophoric nature of the nitroaromatic system.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The choice of the capillary column is crucial for effective separation; columns with a non-polar or medium-polarity stationary phase, such as those coated with 5% phenyl polysiloxane (e.g., DB-5 or HP-5MS), are generally effective for aromatic compounds. rsc.org A temperature-programmed analysis is typically required to ensure the elution of all components in a reasonable time with good resolution. GC-MS provides the added advantage of structural information, aiding in the identification of impurities.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and for the preliminary assessment of purity. For a compound like this compound, silica gel plates are commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is optimized to achieve a good separation, ideally with the target compound having an Rf value between 0.3 and 0.7. Visualization of the separated spots is readily achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound. rsc.org

While specific, optimized chromatographic conditions for this compound are not extensively detailed in the available literature, the following tables provide illustrative examples of typical parameters that could be used as a starting point for method development, based on the analysis of structurally related nitrobenzyl bromides and other halogenated nitroaromatic compounds. google.com

Table 1: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Value |

| Stationary Phase | C18-bonded silica (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Table 2: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °CFinal Hold: 5 min at 280 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line | 280 °C |

Table 3: Illustrative Thin-Layer Chromatography (TLC) Parameters

| Parameter | Value |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) |

Computational and Theoretical Investigations of 2 Bromo 5 Fluoro 3 Nitrobenzyl Bromide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization

No specific DFT studies on the electronic structure and geometry optimization of 2-Bromo-5-fluoro-3-nitrobenzyl bromide were found. Such studies would typically provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and stability.

Ab Initio Methods for Energetics and Molecular Properties

There is no available research detailing the use of ab initio methods to calculate the energetics and molecular properties of this compound. These methods are fundamental for determining properties such as the molecule's total energy, dipole moment, and polarizability.

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization and Energy Gaps

Without dedicated computational studies, the characterization of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap for this compound cannot be provided. This information is vital for predicting the molecule's chemical reactivity and electronic properties.

Frontier Molecular Orbital Theory in Predicting Reactivity

The application of Frontier Molecular Orbital Theory to predict the reactivity of this compound is contingent on the availability of HOMO and LUMO data, which is currently not present in the scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

No computational models elucidating the reaction mechanisms of this compound have been published. Such studies would be instrumental in understanding the pathways of its chemical transformations.

Transition State Characterization for Key Transformations

Detailed computational characterization of transition states for key chemical transformations involving this compound is not documented in the reviewed literature. The study of transition states is fundamental to understanding reaction mechanisms, allowing for the determination of activation energies and the elucidation of the precise geometric arrangement of atoms at the peak of the reaction coordinate. For a molecule like this compound, interesting transformations for computational study would include nucleophilic substitution reactions at the benzylic carbon.

Energy Profile Diagrams for Proposed Reaction Pathways

In the absence of dedicated research, energy profile diagrams for reactions involving this compound have not been published. Such diagrams, which plot the potential energy of a system as a function of the reaction coordinate, are essential for visualizing the energy changes that occur during a chemical reaction, including the energies of reactants, products, intermediates, and transition states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

While experimental spectroscopic data for related compounds are available, theoretically predicted spectroscopic parameters for this compound are not present in the scientific literature. Computational methods, particularly DFT, are powerful tools for predicting NMR chemical shifts and IR vibrational frequencies. acs.orgnih.gov These predictions, when compared with experimental data, can aid in the structural confirmation of the compound and provide a deeper understanding of its electronic structure. For example, the vapor phase IR spectrum of the related compound 2-bromo-5-fluorobenzyl bromide is available in spectral databases. spectrabase.com

Below is a hypothetical table illustrating how such predicted data would be presented.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as specific computational data was not found in the literature.

| Parameter | Predicted Value (Illustrative) |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| -CH₂Br | 4.75 |

| Aromatic CH (position 4) | 8.10 |

| Aromatic CH (position 6) | 7.95 |

| ¹³C NMR Chemical Shifts (ppm) | |

| -CH₂Br | 32.0 |

| C-Br (Aromatic) | 115.0 |

| C-F | 160.0 (d, J = 250 Hz) |

| C-NO₂ | 150.0 |

| Aromatic C-H | 125.0, 130.0 |

| Quaternary Aromatic C | 135.0, 140.0 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| C-H (Aromatic) Stretch | 3100 |

| C-NO₂ (Asymmetric) Stretch | 1540 |

| C-NO₂ (Symmetric) Stretch | 1350 |

| C-F Stretch | 1250 |

| C-Br Stretch | 680 |

Solvent Effects and Reaction Environment Modeling in Theoretical Studies

The influence of solvents on the properties and reactivity of this compound has not been specifically modeled in theoretical studies. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of a solvent on a solute's geometry, energy, and spectroscopic properties. Given the polar nature of the nitro group and the carbon-halogen bonds in this compound, solvent effects would be expected to play a significant role in its chemical behavior.

Synthetic Utility and Potential Applications in Advanced Chemical Research

Derivatization for Ligand Synthesis in Catalysis

The strategic functionalization of aromatic platforms is a cornerstone of modern ligand design for catalysis. The compound 2-Bromo-5-fluoro-3-nitrobenzyl bromide serves as a versatile precursor for the synthesis of novel ligands, owing to its distinct electronic and steric properties. The presence of electron-withdrawing nitro and fluoro groups, combined with the reactive benzylic bromide and the synthetically adaptable aryl bromide, allows for a range of derivatization strategies.

The utility of halogenated benzonitrile (B105546) derivatives, such as 2-bromo-5-fluorobenzonitrile, in the synthesis of advanced materials like thermally activated delayed fluorescence (TADF) dyes for OLEDs, highlights the potential for similar derivatization pathways with this compound. ossila.com In these syntheses, the differential reactivity of the halide substituents is exploited to achieve selective substitution. For instance, the fluoride (B91410) can undergo nucleophilic aromatic substitution, while the bromide is amenable to palladium-catalyzed coupling reactions. ossila.com This differential reactivity can be extrapolated to this compound, where the aryl bromide could participate in cross-coupling reactions to introduce phosphine, amine, or other coordinating moieties, while the benzylic bromide offers a site for attachment to a ligand backbone or a solid support.

Research into the synthesis of transition metal complexes has demonstrated the use of fluorinated benzohydrazides to create Schiff base ligands. mdpi.com These ligands, upon coordination with metals like Mn(II), Ni(II), Co(II), Cu(II), and Zn(II), have shown significant catalytic and antimicrobial activities. mdpi.com The synthetic principles from these studies can be applied to this compound. For example, the benzylic bromide can be converted to a hydrazide or a related functional group, which can then be condensed with aldehydes or ketones to form multidentate Schiff base ligands. The electronic influence of the nitro and fluoro substituents on the resulting ligand framework could modulate the catalytic activity of the corresponding metal complexes.

The following table outlines potential derivatization reactions of this compound for the synthesis of catalytic ligands, based on established synthetic methodologies for related compounds.

Table 1: Potential Derivatization Reactions for Ligand Synthesis

| Reaction Type | Reagents and Conditions | Potential Ligand Moiety |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Aryl or heteroaryl group |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Secondary or tertiary amine |

| Phosphination | Phosphine nucleophile (e.g., LiPR₂) | Tertiary phosphine |

| Schiff Base Condensation | 1. Conversion of benzyl (B1604629) bromide to an amine or hydrazide. 2. Reaction with an aldehyde or ketone. | Imine or hydrazone |

These derivatization pathways underscore the potential of this compound as a building block for constructing a diverse library of ligands with tunable electronic and steric profiles for various catalytic applications.

Exploration in Photochemistry and Photoinduced Reactions of Substituted Benzyl Bromides

The photochemistry of substituted benzyl bromides is a rich field of study, with the nitro group playing a particularly significant role in influencing their photoinduced reactions. Nitrobenzyl compounds are among the most commonly utilized photoremovable protecting groups in chemistry and biology. acs.org The photolysis of these compounds often proceeds through the formation of a quinonoid intermediate, leading to the release of a protected substrate. acs.org While this compound itself has not been extensively studied as a photoremovable protecting group, its structural motifs suggest potential applications in this area.

Recent research has focused on the ability of N-heterocyclic carbenes (NHCs) to catalyze the generation of nitrobenzyl radical intermediates from nitrobenzyl bromides under reductive conditions via a single-electron-transfer (SET) process. nih.gov This carbene-catalyzed approach allows for the reductive coupling of nitrobenzyl bromides with electrophiles like ketones and nitroalkenes, representing a formal polarity-inversion of the benzyl bromide. nih.govnih.gov The generated radical intermediates can undergo formal 1,2-addition to ketones to yield tertiary alcohols or 1,4-addition to nitroalkenes. nih.govnih.gov The presence of the electron-withdrawing nitro group is crucial for facilitating the initial single-electron reduction of the benzyl bromide.

A postulated reaction pathway for the NHC-catalyzed reductive coupling involves the formation of a Breslow intermediate from the NHC and an aldehyde, which then acts as a single-electron reductant. nih.gov This intermediate reduces the nitrobenzyl bromide to a radical anion, which subsequently loses a bromide ion to form the key nitrobenzyl radical intermediate. nih.gov This radical can then engage in various coupling reactions.

The solvolysis of nitrobenzyl bromides has also been a subject of kinetic studies. The position of the nitro group significantly impacts the reaction mechanism. For instance, kinetic studies on the solvolysis of o-nitrobenzyl bromide have explored the role of the ortho-nitro group as an intramolecular nucleophilic assistant. nih.gov In the case of this compound, the nitro group is positioned meta to the benzylic bromide. Studies on m-nitrobenzylic substrates have shown that they can undergo SRN1 substitution reactions with various anions. researchgate.net

The following table summarizes key photoinduced and radical-mediated reactions involving nitrobenzyl bromides, which provide a framework for understanding the potential reactivity of this compound.

Table 2: Photoinduced and Radical-Mediated Reactions of Nitrobenzyl Bromides

| Reaction Type | Key Features | Potential Application | Reference |

|---|---|---|---|

| NHC-Catalyzed Reductive Coupling | Generation of nitrobenzyl radicals via single-electron transfer; coupling with ketones or nitroalkenes. | Synthesis of complex organic molecules. | nih.govnih.gov |

| Photoremovable Protecting Group | Photolytic cleavage to release a protected functional group. | Controlled release of bioactive molecules or reagents. | acs.org |

| SRN1 Substitution | Reactions of m-nitrobenzylic substrates with nucleophiles via radical anion intermediates. | Formation of new carbon-carbon or carbon-heteroatom bonds. | researchgate.net |

The unique substitution pattern of this compound, with its combination of electron-withdrawing groups and reactive sites, makes it an intriguing candidate for further exploration in the field of photochemistry and radical chemistry. Future research may uncover novel photoinduced transformations and applications for this versatile compound.

Q & A

Basic: What are the typical synthetic pathways for preparing 2-Bromo-5-fluoro-3-nitrobenzyl bromide?

Methodological Answer:

The synthesis often involves sequential functionalization of the benzyl ring. A plausible route includes:

Bromination and Fluorination: Start with a fluorinated toluene derivative. Introduce bromine at the 2-position using brominating agents like NBS (N-bromosuccinimide) or HBr under controlled conditions .

Nitration: Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) at low temperatures to minimize side reactions. The nitro group’s meta-directing nature must be considered for regioselectivity .

Purification: Use column chromatography or recrystallization (based on melting points, e.g., 30°C for similar bromides ) to isolate the product.

Key Intermediates:

- 2-Bromo-5-fluorotoluene (pre-bromination intermediate)

- 3-Nitro-2-bromo-5-fluorotoluene (pre-benzyl bromide intermediate)

Advanced: How can competing regioselectivity during nitration be managed in polyhalogenated benzyl systems?

Methodological Answer:

In polyhalogenated systems, nitro group placement is influenced by:

- Directing Effects: Fluorine (ortho/para-director) and bromine (meta-director) compete. Computational modeling (e.g., DFT) can predict dominant reaction pathways.

- Temperature Control: Low temperatures (−10°C to 0°C) favor kinetic control, reducing unwanted byproducts .

- Protecting Groups: Temporarily protect reactive sites (e.g., using silyl groups) to direct nitration.

Data Support: - Nitration of 3-Bromo-5-fluoro analogs achieved 88% yield under optimized HBr/NaNO₂ conditions .

Basic: Which analytical techniques are recommended for purity verification?

Methodological Answer:

- GC/HPLC: High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity criteria ).

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic proton splitting for nitro/bromo proximity).

- Elemental Analysis: Validate molecular formula (e.g., C₇H₄BrFNO₂ for related nitrobenzyl bromides ).

Advanced: How can isomer formation be minimized during bromination of fluorinated precursors?

Methodological Answer:

- Steric and Electronic Control: Use bulky brominating agents (e.g., Br₂/FeBr₃ in DCM) to favor less hindered positions.

- Catalytic Systems: Transition-metal catalysts (e.g., CuBr) enhance selectivity in aromatic bromination .

- In Situ Monitoring: Real-time FTIR or Raman spectroscopy detects intermediate species to adjust reaction parameters.

Case Study:

- 4-Bromo-3-fluorobenzyl bromide synthesis achieved >95% purity via controlled bromine stoichiometry .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions.

- Storage: Store at 0–6°C in amber vials to prevent light-induced decomposition .

- Spill Management: Neutralize bromides with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do solvent polarity and temperature affect crystallization efficiency?

Methodological Answer:

- Solvent Selection: High-polarity solvents (e.g., ethanol/water mixtures) improve crystal lattice formation. For example, 2-Bromo-5-fluoro analogs crystallize optimally in 70:30 EtOH/H₂O .

- Gradient Cooling: Slow cooling (1–2°C/min) from reflux reduces inclusion of impurities.

- Crystal Polymorphism Screening: Test solvents like acetonitrile or THF to identify stable polymorphs.

Basic: What are common byproducts in the synthesis, and how are they identified?

Methodological Answer:

- Byproducts:

- Positional Isomers: e.g., 3-Bromo-5-fluoro-2-nitrobenzyl bromide (due to nitration misdirection).

- Di-brominated Species: Over-bromination at adjacent positions.

- Detection:

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

- Convergent Synthesis: Prepare halogenated and nitro intermediates separately, then couple them.

- Microwave Assistance: Reduces reaction times (e.g., nitration completed in 30 mins vs. 6 hrs conventionally ).

- Flow Chemistry: Enhances mixing and heat transfer for exothermic bromination steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.